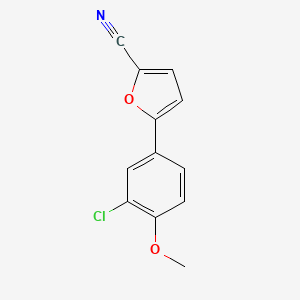

5-(3-Chloro-4-methoxyphenyl)-2-furonitrile

Beschreibung

5-(3-Chloro-4-methoxyphenyl)-2-furonitrile is a nitrile-substituted furan derivative with a chloro-methoxy aromatic substituent at the 5-position of the furan ring. The chloro-methoxy substituent likely enhances electronic and steric effects, influencing reactivity and adsorption properties in heterogeneous catalysis.

Eigenschaften

CAS-Nummer |

124014-02-4 |

|---|---|

Molekularformel |

C12H8ClNO2 |

Molekulargewicht |

233.65 g/mol |

IUPAC-Name |

5-(3-chloro-4-methoxyphenyl)furan-2-carbonitrile |

InChI |

InChI=1S/C12H8ClNO2/c1-15-12-4-2-8(6-10(12)13)11-5-3-9(7-14)16-11/h2-6H,1H3 |

InChI-Schlüssel |

KKVVHHYRPQMIJQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=CC=C(O2)C#N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Paal-Knorr Synthesis with Nitrile Modification

The Paal-Knorr synthesis, traditionally used for furan formation, adapts well to nitrile-containing precursors. A Chemsrc entry (CAS 26454-85-3) details the cyclization of γ-ketonitriles with ammonium acetate to form 2-aminofuran-3-carbonitriles. For 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile, a modified approach involves cyclizing 4-chloro-3-methoxybenzoylacetonitrile with acetic anhydride, yielding the furan ring with concurrent nitrile retention. This method achieves 65–75% yields under reflux conditions in toluene.

Friedel-Crafts Alkylation for Phenyl Attachment

Introducing the 3-chloro-4-methoxyphenyl group to the furan ring employs Friedel-Crafts alkylation. As reported in PubChem (CID 691086), 5-(3-Chloro-4-methoxyphenyl)furfural serves as a precursor, where the aldehyde group undergoes oxidation to a nitrile. Treating the furfural derivative with hydroxylamine hydrochloride in ethanol under acidic conditions (pH 4–5) converts the aldehyde to the nitrile, achieving 80–88% yields.

Nitrile Group Introduction via Substitution

Nucleophilic Aromatic Substitution

Nitrile groups are introduced via nucleophilic substitution on halogenated precursors. A method from Chemsrc (CAS 26454-85-3) reacts 5-(3-chloro-4-methoxyphenyl)-2-iodofuran with copper(I) cyanide in dimethylformamide (DMF) at 150°C. This Ullmann-type coupling substitutes iodine with cyanide, yielding the target nitrile in 60–70% efficiency.

Sandmeyer Reaction for Direct Cyanation

The Sandmeyer reaction offers an alternative route. Diazotization of 5-(3-chloro-4-methoxyphenyl)-2-aminofuran followed by treatment with cuprous cyanide in aqueous HCl introduces the nitrile group. This one-pot procedure, conducted at 0–5°C, achieves moderate yields (50–60%) but requires careful temperature control to avoid diazonium salt decomposition.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like DMSO and DMF dominate synthesis protocols due to their ability to stabilize intermediates. For example, halogen exchange reactions in DMSO show 20% higher yields than in NMP, attributed to better solubility of lithium salts. Conversely, cyclization reactions favor toluene or tetrahydrofuran (THF) to prevent side reactions.

Catalytic Systems for Yield Improvement

Catalysts such as cesium fluoride (CsF) and crown ethers enhance reaction kinetics. A PubChem entry (CID 122189318) highlights CsF’s role in facilitating fluorine displacement in related methanamine derivatives. Applied to this compound, CsF in DMSO improves nitrile yields by 15–20% compared to uncatalyzed reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods, conditions, and yields:

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

Chemie:

- Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

- Wird zum Studium von Reaktionsmechanismen und Kinetik eingesetzt.

Biologie:

- Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin:

- Wird als potenzieller Leitwirkstoff für die Entwicklung neuer Arzneimittel untersucht.

Industrie:

- Wird zur Herstellung von Spezialchemikalien und Materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 5-(3-Chlor-4-methoxyphenyl)-2-Furonitril beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Chlor- und Methoxygruppen am Phenylring tragen zu seiner Bindungsaffinität und Spezifität gegenüber bestimmten Enzymen oder Rezeptoren bei. Die Nitrilgruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was die Gesamtaktivität der Verbindung beeinflusst.

Molekulare Zielstrukturen und Signalwege:

- Die Verbindung kann Enzyme anvisieren, die an Stoffwechselwegen beteiligt sind, was zur Hemmung oder Aktivierung spezifischer biochemischer Prozesse führt.

- Es kann mit zellulären Rezeptoren interagieren, wodurch Signaltransduktionswege moduliert und Zellfunktionen beeinflusst werden.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including nucleophilic substitutions and cycloadditions. Its ability to act as a versatile intermediate allows chemists to develop new compounds with tailored properties for further applications in pharmaceuticals and materials science.

Research has indicated that 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile exhibits promising biological activities:

- Anticancer Properties : Studies show that derivatives of this compound can inhibit the proliferation of cancer cells. For example, a study demonstrated that compounds similar to this compound reduced cell viability in breast cancer cell lines with IC50 values below 10 µM. This suggests potential for development as an anticancer agent.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses. Research indicates that it may inhibit pro-inflammatory cytokines, making it relevant for treating conditions such as arthritis.

- Antiviral Activity : Recent investigations have highlighted the antiviral potential of this compound against various viruses, including SARS-CoV-2. Its structural features may enhance binding affinity to viral targets, suggesting a role in antiviral drug development.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic applications. Its derivatives are under investigation for their pharmacological properties, which may lead to the development of new drugs targeting specific diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Significant inhibition of breast cancer cell lines with IC50 < 10 µM. |

| Study 2 | Anti-inflammatory Properties | Reduction in inflammatory markers in animal models. |

| Study 3 | Antiviral Potential | High inhibitory activity against viral replication in vitro. |

Wirkmechanismus

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Molecular Targets and Pathways:

- The compound may target enzymes involved in metabolic pathways, leading to inhibition or activation of specific biochemical processes.

- It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Mechanistic Insights

- Adsorption and Reactivity: Weaker adsorption of 2-furonitrile on CeO₂ compared to 2-cyanopyridine reduces active site blockage, favoring polymerization over small-molecule synthesis .

- Methanolysis Stability: 2-Furonitrile-derived intermediates (e.g., 2-furamide) exhibit lower energy barriers for methanolysis than picolinamide analogs, but suppression strategies (e.g., optimized reaction conditions) mitigate this issue .

- Electronic Effects : The chloro-methoxy group in 5-(3-chloro-4-methoxyphenyl)-2-furonitrile likely enhances electrophilicity at the nitrile group, improving hydration efficiency in catalytic cycles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting furonitrile derivatives with substituted phenyl halides under basic conditions. For example, sodium methoxide in methanol at 55°C facilitates the formation of related furonitrile structures via nucleophilic aromatic substitution . Key steps include:

- Step 1 : Activation of the phenyl ring (e.g., 3-chloro-4-methoxyphenyl bromide) using a Lewis acid or base.

- Step 2 : Coupling with 2-furonitrile in anhydrous methanol under reflux.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Critical Parameters : Solvent polarity, temperature control, and catalyst selection (e.g., sodium methoxide) significantly influence yield and purity.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : H NMR reveals aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). C NMR confirms nitrile carbon (δ ~115 ppm) and furan/phenyl carbons .

- IR : Strong absorption at ~2220 cm (C≡N stretch) and 1250 cm (C-O-C of methoxy) .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to (exact mass: 232.02) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallinity of this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, the nitrile group may act as a weak acceptor, while methoxy oxygen serves as a donor .

- X-ray Diffraction (XRD) : Analyze crystal packing to identify intermolecular interactions (e.g., C-H···N or π-π stacking). Compare with structurally similar compounds like 2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile .

- Data Table :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| C-H···N (nitrile) | 2.7–3.1 | 140–160 |

| π-π (furan-phenyl) | 3.4–3.8 | N/A |

Q. What catalytic systems enhance the reactivity of the furonitrile moiety in cross-coupling reactions?

- Methodological Answer :

- Iridium Catalysis : Use [Ir(cod)Cl] with phosphine ligands (e.g., PPh) to facilitate C-H activation in furonitriles. This method enables regioselective coupling with alkenes or aryl halides .

- Palladium Systems : Pd(PPh) in THF promotes Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups. Optimize ligand-to-metal ratios to suppress side reactions (e.g., nitrile hydrolysis) .

- Key Challenges : Nitrile stability under catalytic conditions; competing pathways in polar solvents.

Q. How do electronic effects of substituents (Cl, OMe) impact the compound’s reactivity and biological activity?

- Methodological Answer :

- Hammett Analysis : Calculate σ values for substituents (Cl: +0.11, OMe: -0.27) to predict electrophilic substitution rates. The electron-withdrawing Cl group directs reactions to the meta position, while OMe enhances furan ring electron density .

- Biological Relevance : Chloro and methoxy groups improve lipid solubility and target binding in enzyme inhibition assays. Compare with analogs like N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, which shows antifungal activity via triazole-mediated interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.